molecular formula C10H20ClNO2 B6353909 ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride CAS No. 1171185-92-4

ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride

Cat. No.: B6353909
CAS No.: 1171185-92-4
M. Wt: 221.72 g/mol
InChI Key: XHAOHFNBBUINOT-UHFFFAOYSA-N
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Description

Ethyl 1-aminocycloheptane-1-carboxylate hydrochloride is a bicyclic compound comprising a seven-membered cycloheptane ring substituted with an amino group and an ethyl carboxylate ester, stabilized as a hydrochloride salt. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-9(12)10(11)7-5-3-4-6-8-10;/h2-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAOHFNBBUINOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride typically involves the following steps:

    Cycloheptanone Formation: The starting material, cycloheptanone, is prepared through the oxidation of cycloheptanol.

    Amination: Cycloheptanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form ethyl 1-aminocycloheptane-1-carboxylate.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cycloheptane ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares ethyl 1-aminocycloheptane-1-carboxylate hydrochloride with similar compounds based on molecular structure, ring size, and solubility:

Compound Name Molecular Formula Ring Size Solubility (Water) Key Features
Ethyl 1-aminocycloheptane-1-carboxylate hydrochloride* C₁₀H₁₈ClNO₂ 7 Moderate Larger ring size, conformational flexibility
Ethyl 1-aminocyclopentanecarboxylate hydrochloride C₈H₁₄ClNO₂ 5 High Higher solubility, strained ring
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride C₁₀H₁₈ClNO₂ 6 Moderate Methyl substituent, improved lipophilicity
Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride C₉H₁₈ClNO₂ 5 High Aminomethyl group enhances reactivity
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride C₇H₁₄ClNO₃ 4 Low Methoxy group, reduced solubility

*Note: Data for ethyl 1-aminocycloheptane-1-carboxylate hydrochloride are inferred from analogs in the evidence .

Key Observations:
  • Ring Size and Solubility : Smaller rings (e.g., cyclopropane, cyclopentane) exhibit higher solubility due to increased ring strain and polarity. The seven-membered cycloheptane ring likely reduces strain but may decrease water solubility compared to five-membered analogs .
  • Substituent Effects: Methyl or aminomethyl groups (e.g., in cyclopentane derivatives) enhance lipophilicity and reactivity, making them suitable for drug delivery systems .

Stability and Reactivity

  • Thermal Stability : Cycloheptane derivatives may exhibit lower thermal stability compared to smaller rings due to reduced strain energy .
  • Hydrolysis : The ethyl ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, a trait shared with cyclopentane and cyclohexane analogs .

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